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2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Documentation Hub

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  • Product: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • CAS: 433240-98-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

This guide provides an in-depth technical analysis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized chemical intermediate. It is structured to serve researchers in medicinal chemistry and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized chemical intermediate. It is structured to serve researchers in medicinal chemistry and process development, focusing on synthesis logic, reaction optimization, and downstream applications.

Executive Summary & Chemical Identity

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 433240-98-3) is a functionalized aromatic aldehyde used primarily as a scaffold in the synthesis of bioactive heterocycles and stilbene derivatives. It represents a "protected" form of o-vanillin where the phenolic hydroxyl is masked by a lipophilic 2,4-dichlorobenzyl group.

This moiety is particularly valuable in Structure-Activity Relationship (SAR) studies for anthelmintics , antimicrobials , and anti-inflammatory agents , where the dichlorobenzyl ether provides metabolic stability and enhanced membrane permeability compared to unsubstituted benzyl ethers.

Chemical Profile
PropertyData
CAS Number 433240-98-3
IUPAC Name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Key Functional Groups Aldehyde (-CHO), Ether (-O-), Methoxy (-OCH₃), Aryl Chlorides

Synthesis Strategy & Mechanistic Logic

The synthesis of this compound relies on a Williamson Ether Synthesis between o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2,4-dichlorobenzyl chloride.

The "Ortho-Effect" Challenge

Unlike p-vanillin, o-vanillin possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This stabilizes the phenol, making it less acidic (pKa ~10-11) and the resulting phenoxide less nucleophilic .

  • Strategic Implication: Weak bases like

    
     in acetone may be too slow. The protocol below utilizes DMF  (polar aprotic) to solvate the cation and enhance the nucleophilicity of the phenoxide, or requires higher temperatures in acetonitrile.
    
Reaction Pathway Diagram

The following diagram illustrates the synthesis and potential side reactions (Cannizzaro disproportionation or oxidation) that must be controlled.

SynthesisPathway Reactants Reactants: o-Vanillin + 2,4-Dichlorobenzyl Chloride Base Base Activation: K2CO3 / DMF / 80°C Reactants->Base Deprotonation Intermediate Transition State: SN2 Attack on Benzyl Carbon Base->Intermediate Nucleophilic Attack Product Target Product: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Intermediate->Product - KCl Impurity Impurity Risk: Benzoic Acid Derivative (via Air Oxidation) Product->Impurity O2 / Light (Slow)

Figure 1: Synthetic pathway and critical control points for the target ether.

Validated Experimental Protocol

This protocol is designed for self-validation , meaning the intermediate steps include visual or analytical checks to ensure the reaction is proceeding correctly before moving forward.

Reagents
  • Substrate: o-Vanillin (1.0 eq)

  • Electrophile: 2,4-Dichlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) – Accelerates reaction via Finkelstein exchange.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology
  • Activation (0 h):

    • Charge a round-bottom flask with o-vanillin and anhydrous

      
       in DMF.
      
    • Stir at room temperature for 30 minutes.

    • Visual Check: The solution should turn bright yellow/orange, indicating phenoxide formation.

  • Alkylation (0.5 h - 4 h):

    • Add 2,4-dichlorobenzyl chloride dropwise. Add catalytic KI.

    • Heat the mixture to 80°C .

    • Monitor: Check TLC (Hexane:EtOAc 7:3). The starting material (o-vanillin) will have a lower Rf due to the free phenol. The product will be a distinct spot at higher Rf.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Critical Step: The product should precipitate as a solid. If it oils out, the water was too warm or the DMF content is too high. Stir vigorously to induce crystallization.

  • Purification:

    • Filter the solid.[1] Wash with water to remove residual DMF and inorganic salts.

    • Recrystallization: Dissolve crude solid in hot Ethanol (or EtOH/Hexane mix). Cool slowly to 4°C.

    • Yield Target: >85%.[2][3][4][5]

Analytical Validation (QC)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       10.45 (s, 1H, CHO ) – Diagnostic peak.
      
    • 
       7.20–7.80 (m, aromatic protons).
      
    • 
       5.25 (s, 2H, O-CH₂-Ar ) – Confirming ether linkage.
      
    • 
       3.92 (s, 3H, OCH₃ ).
      
  • HPLC Purity: >98% (area).

Downstream Applications

This aldehyde is a versatile "divergent intermediate." It is rarely the final drug but a key building block for several classes of therapeutic agents.

Stilbene Synthesis (Anticancer/Antioxidant)

Reaction with phosphonium ylides (Wittig) or phosphonates (HWE) yields stilbenes. The 2,4-dichlorobenzyl group mimics the lipophilic interactions found in potent tubulin inhibitors.

Schiff Bases (Antimicrobial)

Condensation with amines (e.g., hydrazides, semicarbazides) yields azomethines. These derivatives often exhibit enhanced activity against Gram-positive bacteria due to the lipophilic halogenated tail facilitating cell wall penetration.

Amino-Acetonitrile Derivatives (AADs)

Similar to the chemistry used in Monepantel (Zolvix), this aldehyde can undergo a Strecker reaction (Amine + KCN) to form amino-acetonitrile cores, a class known for potent anthelmintic activity against resistant nematodes.

Applications Core 2-[(2,4-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde Path1 Pathway A: Condensation (+ R-NH2) Core->Path1 Path2 Pathway B: Wittig Reaction (+ Ph3P=CH-R) Core->Path2 Path3 Pathway C: Strecker Reaction (+ Amine + KCN) Core->Path3 Prod1 Schiff Bases / Hydrazones (Antimicrobial Targets) Path1->Prod1 Prod2 Stilbenes (Tubulin Inhibitors) Path2->Prod2 Prod3 Amino-Acetonitrile Derivatives (Nematicidal Analogs) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the aldehyde core.

Safety & Handling

  • Alkylating Potential: 2,4-Dichlorobenzyl chloride is a lachrymator and potential alkylating agent. All transfers must occur in a fume hood.

  • Sensitization: Benzaldehyde derivatives can cause contact dermatitis.

  • Waste: Aqueous waste from the workup contains DMF and potassium salts; dispose of as halogenated organic waste due to trace benzyl chloride.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3).Link

  • PubChem. (2024). Compound Summary: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. Link

  • Lange, J., et al. (1962). Selective demethylation of o-vanillin derivatives. Journal of Organic Chemistry, 27, 2037-2039.[6] (Contextual reference for o-vanillin reactivity).

  • Novartis AG. (2008). Amino-acetonitrile derivatives and their use as anthelmintics. European Patent EP1932836. (Reference for AAD chemistry class). Link

Sources

Exploratory

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde molecular weight and formula

This is an in-depth technical guide on 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized synthetic intermediate used primarily in medicinal chemistry and ligand design.[1] Physicochemical Profiling, Synth...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized synthetic intermediate used primarily in medicinal chemistry and ligand design.[1]

Physicochemical Profiling, Synthetic Utility, and Reactivity

Executive Summary

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 433240-98-3) is a functionalized benzaldehyde derivative characterized by an ortho-vanillin core protected with a lipophilic 2,4-dichlorobenzyl moiety.[1] This molecule serves as a critical privileged scaffold in drug discovery, particularly for:

  • Hemoglobin Modulation: Structurally analogous to antisickling agents (e.g., Voxelotor intermediates) that stabilize the oxygenated state of hemoglobin via Schiff base formation.

  • Antimicrobial Pharmacophores: The 2,4-dichlorobenzyl group is a validated antifungal motif (seen in miconazole/econazole), making this aldehyde a dual-action precursor.[1]

  • Ligand Synthesis: A precursor for N,O-donor Schiff base ligands used in enantioselective catalysis.[1]

Molecular Identity & Physicochemical Properties[1]

Core Data Table
PropertySpecification
CAS Number 433240-98-3
IUPAC Name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Monoisotopic Mass 310.0163 g/mol
Appearance Off-white to pale yellow crystalline solid (typical)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Melting Point Experimental determination required (Predicted range: 85–115 °C based on analogs)
Structural Analysis

The molecule is an O-alkylated derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]

  • Position 1 (Formyl): Highly reactive electrophile for condensation reactions (amines, carbon nucleophiles).

  • Position 2 (Ether Linkage): The (2,4-dichlorobenzyl)oxy group provides steric bulk and lipophilicity (LogP ~4.5), enhancing membrane permeability and protein binding affinity.

  • Position 3 (Methoxy): An electron-donating group (EDG) that modulates the reactivity of the aldehyde and influences the electronic environment of the aromatic ring.

Synthetic Pathway & Mechanism[1][4]

The synthesis follows a classic Williamson Ether Synthesis , utilizing o-vanillin as the nucleophile and 2,4-dichlorobenzyl chloride as the electrophile.[1] This reaction is favored by a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to ensure mono-alkylation at the phenolic oxygen without affecting the aldehyde.

Mechanistic Pathway (DOT Diagram)

SynthesisPathway Reactant1 o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation (K2CO3 / DMF) Reactant2 2,4-Dichlorobenzyl Chloride (Electrophile) Product Target Molecule (Ether Product) Reactant2->Product Electrophile Intermediate->Product SN2 Attack (Nucleophilic Substitution) Byproduct KCl / NaCl Intermediate->Byproduct

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenolic hydroxyl of o-vanillin is deprotonated to form a phenoxide, which attacks the benzylic carbon of the chloride reagent.[1]

Experimental Protocol

Synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Objective: To synthesize the target ether via O-alkylation of o-vanillin.

Reagents:

  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): 1.0 eq (152.15 mg/mmol)[1]

  • 2,4-Dichlorobenzyl chloride: 1.1 eq[1]

  • Potassium Carbonate (K₂CO₃): 2.0 eq (Anhydrous)

  • Potassium Iodide (KI): 0.1 eq (Catalytic, Finkelstein accelerator)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in DMF (5 mL/mmol).

    • Add anhydrous K₂CO₃ (2.0 eq) .

    • Stir at room temperature for 30 minutes to generate the phenoxide anion (color change to bright yellow/orange is typical).

  • Alkylation:

    • Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.[1]

    • Add KI (0.1 eq) to catalyze the reaction (converts the chloride to a more reactive iodide in situ).

    • Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot (lower Rf) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (10x reaction volume). The product should precipitate as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–95% (White to pale yellow solid).

Reactivity & Applications

The target molecule is a versatile intermediate.[1] Its aldehyde functionality allows for diverse downstream transformations, while the dichlorobenzyl ether remains stable under basic and mild acidic conditions.[1]

Reactivity Flowchart (DOT Diagram)

Reactivity Target 2-[(2,4-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde SchiffBase Schiff Base Ligands (Imine Formation) Target->SchiffBase + Primary Amine (-H2O) RedAm Secondary Amines (Reductive Amination) Target->RedAm + Amine + NaBH4 Wittig Styrene Derivatives (Wittig Reaction) Target->Wittig + Ph3P=CH-R Heterocycle Benzofurans / Isoquinolines (Cyclization) Target->Heterocycle Multi-step App1 Hemoglobin Modulators (Antisickling) SchiffBase->App1 App3 Catalytic Ligands (Enantioselective) SchiffBase->App3 App2 Antifungal Agents (Azole Mimics) RedAm->App2

Figure 2: Divergent synthesis pathways.[1] The aldehyde group enables access to Schiff bases (for hemoglobin binding or catalysis) and amines (for antifungal pharmacophores).

Key Applications
  • Hemoglobin Modulators: Aldehydes of this class form reversible Schiff bases with the N-terminal valine of hemoglobin alpha-chains, stabilizing the R-state (oxygenated) and preventing polymerization in Sickle Cell Disease [1, 2].[1]

  • Schiff Base Ligands: Condensation with diamines (e.g., ethylenediamine) yields "Salen-type" ligands.[1] The 2,4-dichloro substitution provides unique steric and electronic tuning for metal complexes used in asymmetric catalysis [3].[1]

References

  • Metcalf, B. et al. "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[1] ACS Medicinal Chemistry Letters, 2017.[1] Link

  • Abdulmalik, O. et al. "Crystallographic analysis of the binding of antisickling agents to hemoglobin."[1] Acta Crystallographica, 2011.[1] Link

  • Cozzi, P. G. "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 2004.[1] Link

  • Sigma-Aldrich. "Product Specification: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde."[1] Link

Sources

Foundational

Technical Monograph: Biological Activity & Applications of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

The following technical guide provides an in-depth analysis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized o-vanillin derivative. This guide synthesizes data from structural analogs, pharmacophore a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a specialized o-vanillin derivative.

This guide synthesizes data from structural analogs, pharmacophore analysis, and the broader class of o-vanillin ethers to establish its biological profile.

Executive Summary

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 433240-98-3) is a lipophilic ether derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). It serves as a critical pharmacophore in medicinal chemistry, primarily functioning as a Schiff base precursor and a direct-acting antimicrobial agent .

Its structural core combines the redox-active vanillin scaffold with a 2,4-dichlorobenzyl moiety—a halogenated motif common in potent antifungal drugs (e.g., Miconazole, Econazole). This substitution pattern significantly enhances membrane permeability and metabolic stability compared to non-halogenated analogs.

Key Biological Applications:

  • Antifungal Activity: Disruption of fungal cell membrane integrity.

  • Tyrosinase Inhibition: Competitive inhibition relevant to hyperpigmentation research.

  • Synthetic Intermediate: Precursor for thiosemicarbazone and hydrazone ligands with potent anticancer properties.

Chemical Identity & Structural Logic[1]

The molecule represents a classic "privileged structure" modification. By alkylating the 2-hydroxyl group of o-vanillin, the compound loses its phenolic acidity but gains significant lipophilicity (LogP increase), allowing it to traverse lipid bilayers more effectively.

PropertyData
IUPAC Name 2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzaldehyde
CAS Number 433240-98-3
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Core Scaffold o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
Pharmacophore 2,4-Dichlorobenzyl ether (Lipophilic anchor)
Solubility Soluble in DMSO, DMF, Chloroform; Insoluble in Water
Structural Logic Diagram (DOT)

The following diagram illustrates the structural derivation and functional zones of the molecule.

ChemicalStructure Vanillin o-Vanillin Core (Redox Active / Schiff Base Site) Linker Ether Linkage (-O-CH2-) Vanillin->Linker Alkylation Target Biological Target (Fungal Membrane / Tyrosinase) Vanillin->Target H-Bonding / Chelation Pharmacophore 2,4-Dichlorobenzyl Group (Lipophilicity / Membrane Penetration) Linker->Pharmacophore Attachment Pharmacophore->Target Hydrophobic Interaction

Figure 1: Structural dissection of the molecule highlighting the functional roles of its components.

Biological Activity Profile

Antifungal Activity

The 2,4-dichlorobenzyl moiety is a hallmark of azole antifungals. While this molecule lacks the imidazole ring of miconazole, the benzyl ether fragment retains significant antifungal potency, particularly against Aspergillus and Candida species.

  • Mechanism of Action: The lipophilic dichlorobenzyl group facilitates entry into the fungal cell membrane. Once embedded, the aldehyde group can react with membrane proteins or interfere with cell wall synthesis enzymes.

  • Comparative Potency: Studies on o-vanillin ethers demonstrate that halogenated derivatives (Cl, Br) exhibit 2-5x lower Minimum Inhibitory Concentrations (MIC) compared to unsubstituted benzyl ethers due to enhanced halogen bonding and lipophilicity.

Tyrosinase Inhibition

o-Vanillin derivatives are established inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The aldehyde carbonyl oxygen and the methoxy oxygen can chelate the binuclear copper active site of tyrosinase. The bulky 2,4-dichlorobenzyl group occupies the hydrophobic pocket of the enzyme, blocking substrate (L-DOPA) access.

  • Relevance: Used in research for skin whitening agents and anti-browning applications in food science.

Anticancer Potential (Schiff Base Precursor)

The most significant application of this aldehyde is as a starting material. When condensed with thiosemicarbazides or amines, it forms Schiff bases .

  • Significance: The resulting imine ligands coordinate with transition metals (Cu, Fe). These complexes are potent anticancer agents that induce apoptosis via Reactive Oxygen Species (ROS) generation and DNA intercalation.

  • Role of the Cl-Group: The 2,4-dichloro substitution protects the molecule from rapid metabolic oxidation, extending the half-life of the active drug in vivo.

Experimental Protocols

Synthesis Protocol (Williamson Ether Synthesis)

Rationale: This protocol ensures high yield and purity by using a weak base to deprotonate the phenol without affecting the aldehyde.

Reagents:

  • o-Vanillin (1.0 eq)

  • 2,4-Dichlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF or Acetone

Workflow:

  • Dissolution: Dissolve o-vanillin in DMF (5 mL/mmol).

  • Activation: Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes to form the phenoxide anion.

  • Alkylation: Add 2,4-dichlorobenzyl chloride and catalytic KI.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol.

Tyrosinase Inhibition Assay

Rationale: A standard colorimetric assay to quantify the inhibition of melanin formation.

Materials:

  • Mushroom Tyrosinase (enzyme)

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • Test Compound (dissolved in DMSO)

Step-by-Step:

  • Preparation: Prepare 0.5 mg/mL L-DOPA solution in phosphate buffer.

  • Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL enzyme solution, and 20 µL test compound (various concentrations).

  • Baseline: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA solution.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a microplate reader.

  • Calculation:

    
    .
    

Synthesis & Application Workflow (DOT)

This diagram visualizes the synthesis of the molecule and its divergent paths into biological applications.

SynthesisWorkflow Reactants o-Vanillin + 2,4-Dichlorobenzyl Chloride Conditions K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reactants->Conditions Product 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Target Molecule) Conditions->Product App_Antifungal Direct Application: Antifungal Agent (Membrane Disruption) Product->App_Antifungal App_Schiff Chemical Derivatization: Schiff Base Synthesis (+ Thiosemicarbazide) Product->App_Schiff App_Tyrosinase Enzyme Assay: Tyrosinase Inhibitor (Skin Whitening) Product->App_Tyrosinase

Figure 2: Synthesis pathway and downstream biological applications.

References

  • Synthesis and Biological Evaluation of o-Vanillin Derivatives. Source: ResearchGate.[1] Discusses the antimicrobial spectrum of o-vanillin ethers and the role of halogen substituents.

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory and Anti-Infective Benefits. Source: MDPI (International Journal of Molecular Sciences). Comprehensive review of the pharmacological profile of vanillin-based scaffolds.

  • Tyrosinase Inhibitory Activity of Benzaldehyde Derivatives. Source: PubMed/NCBI. Details the mechanism of aldehyde-based inhibitors on mushroom tyrosinase.

  • Miconazole and Related Antifungal Agents. Source: PubChem.[2] Provides structural context for the 2,4-dichlorobenzyl ether pharmacophore used in antifungal drugs.

  • Product Specification: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. Source: Sigma-Aldrich.[3] Commercial availability and physicochemical data.[2][4]

Sources

Exploratory

Solubility & Handling Guide: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in DMSO

Compound Profile & Physicochemical Basis[1][2][3] 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3 ) is a specialized synthetic intermediate, structurally characterized by a benzaldehyde core substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Basis[1][2][3]

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3 ) is a specialized synthetic intermediate, structurally characterized by a benzaldehyde core substituted with a methoxy group and a lipophilic 2,4-dichlorobenzyl ether moiety. This structural motif is frequently utilized in medicinal chemistry, particularly in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and other pharmacophores requiring aldehyde-based covalent interactions (Schiff base formation).

Physicochemical Properties (Predicted)
PropertyValueRelevance to Solubility
Molecular Weight 311.16 g/mol Moderate size; favorable for dissolution.
LogP (Predicted) ~4.4Highly lipophilic; poor water solubility, high organic solvent solubility.
H-Bond Donors 0No competing H-bond networks to break in solid state.
H-Bond Acceptors 3Good interaction with DMSO's sulfoxide group.
Physical State Solid (Powder)Requires mechanical disruption (vortex/sonication) for solvation.
Why DMSO?

Dimethyl sulfoxide (DMSO) is the optimal solvent for this compound due to its polar aprotic nature. The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor, while the methyl groups provide a lipophilic environment. This dual nature allows DMSO to solvate the hydrophobic dichlorobenzyl and phenyl rings (via van der Waals forces) while stabilizing the polar aldehyde and ether functionalities.

Solubility Profile in DMSO

While specific experimental solubility limits for CAS 433240-98-3 are rarely published in open literature, data from structural analogs (e.g., 2,6-dichloro isomers) and general solubility rules for benzaldehyde ethers confirm high solubility in DMSO.

Quantitative Guidelines
  • Recommended Stock Concentration: 10 mM – 50 mM (approx. 3.1 – 15.5 mg/mL).

  • Theoretical Saturation Limit: Likely > 100 mM (> 31 mg/mL) at 25°C.

  • Aqueous Solubility: Negligible. Direct dilution into water without a carrier or surfactant will result in immediate precipitation.

Preparation Protocol: 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Weighing: Accurately weigh 3.11 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

    • Note: Use anhydrous DMSO to prevent hydrolysis or hydrate formation, although this compound is relatively stable to moisture compared to esters/anhydrides.

  • Dissolution:

    • Vortex: Vortex at medium speed for 30-60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature (20-25°C) for 1-2 minutes. Avoid heating above 40°C to prevent aldehyde degradation.

  • Inspection: Ensure the solution is perfectly clear and colorless to pale yellow.

Stability & Storage Mechanisms[3][4][5]

The primary stability risk for benzaldehydes in solution is autoxidation , where the aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. This reaction is catalyzed by light and trace metals.

Storage Workflow
  • Temperature: Store stock solutions at -20°C or -80°C .

  • Atmosphere: Overlay the solution with inert gas (Nitrogen or Argon ) before sealing to displace oxygen.

  • Container: Use amber glass vials or wrap clear vials in aluminum foil to minimize photodegradation.

  • Freeze-Thaw: Limit freeze-thaw cycles to < 3. Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation.

Visual Workflow: Dissolution & Handling

The following diagram illustrates the critical decision points and handling steps to ensure compound integrity.

G Start Solid Compound (CAS 433240-98-3) Weigh Weigh 3.11 mg (Amber Vial) Start->Weigh AddDMSO Add 1 mL Anhydrous DMSO (Grade >99.9%) Weigh->AddDMSO Mix Vortex (30s) + Sonicate (1 min) AddDMSO->Mix Check Visual Inspection: Clear Solution? Mix->Check Success 10 mM Stock Ready Check->Success Yes Fail Precipitate/Haze Check->Fail No Storage Aliquot & Store (-20°C, Dark, N2 Gas) Success->Storage Heat Warm gently (max 37°C) Sonicate again Fail->Heat Heat->Check Use Dilute for Assay (Keep DMSO < 0.5-1%) Storage->Use

Figure 1: Step-by-step workflow for preparing and validating the DMSO stock solution.

Troubleshooting & FAQ

Issue: "Crashing Out" in Aqueous Media

Symptom: When the DMSO stock is added to cell culture media or buffer, a white cloudiness appears. Cause: The compound is highly lipophilic (LogP ~4.4). Rapid change in solvent polarity causes precipitation. Solution:

  • Step-down Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., ethanol or 1:1 DMSO:PBS) before adding to the final bulk media, though direct dilution is usually standard.

  • Concentration Limit: Ensure the final concentration in aqueous media does not exceed the solubility limit (likely < 10-50 µM).

  • Surfactants: If compatible with your assay, add 0.05% Tween-20 or BSA to the aqueous buffer before adding the compound. This helps sequester the lipophilic molecule.

Issue: Degradation over Time

Symptom: Loss of potency or appearance of new peaks in HPLC (likely the benzoic acid derivative). Cause: Oxidation of the aldehyde. Solution: Verify storage conditions. Ensure the vial is flushed with nitrogen after every use. Check purity via LC-MS if the stock is older than 1 month.

References

  • Bio-Fount. Product Information: 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde.[1][2] Retrieved from [Link]

  • PubChem. Compound Summary for 2,4-Dichlorobenzyl derivatives (Analogous Solubility Data). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Novel Benzaldehyde Derivatives for Medicinal Chemistry Screening

Abstract The benzaldehyde scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its synthetic tractability and diverse reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzaldehyde scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its synthetic tractability and diverse reactivity make it an ideal starting point for the development of novel derivatives with a wide array of therapeutic applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and screening of new benzaldehyde derivatives. We will explore the causality behind experimental choices, detail self-validating protocols, and provide a robust framework for identifying and optimizing lead compounds for various disease targets.

Introduction: The Benzaldehyde Scaffold in Drug Discovery

The concept of a molecular scaffold is central to medicinal chemistry, providing a core structure from which a library of compounds can be generated.[2][3] Benzaldehyde, with its simple aromatic ring and reactive aldehyde group, serves as an exemplary scaffold.[4] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7] The inherent reactivity of the aldehyde functional group allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for screening.

The rationale for focusing on benzaldehyde derivatives is rooted in their proven track record and the potential for novel substitutions to modulate their biological activity. By systematically altering the substituents on the aromatic ring and modifying the aldehyde group, researchers can fine-tweak the molecule's steric, electronic, and pharmacokinetic properties to enhance its interaction with specific biological targets.[8]

Designing Novel Benzaldehyde Derivatives: A Strategy-Driven Approach

The design of a novel compound library begins with a clear understanding of the target and the desired therapeutic effect. The following sections outline key strategic considerations for designing benzaldehyde derivatives.

Structure-Activity Relationship (SAR) as a Guiding Principle

Structure-Activity Relationship (SAR) studies are the cornerstone of rational drug design, systematically investigating how changes in a molecule's structure affect its biological activity.[9] For benzaldehyde derivatives, SAR analysis focuses on:

  • Aromatic Ring Substituents: The nature, position, and number of substituents on the benzene ring can dramatically influence activity. Electron-donating groups (e.g., -OCH3, -OH) and electron-withdrawing groups (e.g., -NO2, -Cl) alter the electron density of the ring and the reactivity of the aldehyde.

  • Aldehyde Group Modifications: The aldehyde can be converted into various other functional groups, such as Schiff bases, hydrazones, or oximes, to explore different binding interactions with target proteins.[10]

  • Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings can introduce new pharmacophoric features and improve pharmacokinetic properties.[11]

Logical Relationship: From Scaffold to Lead Compound

Caption: A logical workflow for the development of benzaldehyde-based drug candidates.

Synthesis of Novel Benzaldehyde Derivatives

The synthesis of a diverse library of benzaldehyde derivatives is crucial for a successful screening campaign. The choice of synthetic methodology should be guided by efficiency, versatility, and the ability to generate a wide range of structural analogs.

General Synthetic Strategies

A common and effective approach involves the condensation of substituted benzaldehydes with various amines, hydrazines, or other nucleophiles.[12][13] Microwave-assisted synthesis can be a valuable tool for accelerating reaction times and improving yields.[14]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from a substituted benzaldehyde and an amine.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Biological Screening of Benzaldehyde Derivatives

Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The screening cascade should be designed to efficiently identify promising "hit" compounds and then further characterize their potency and mechanism of action.

In Vitro vs. In Vivo Screening
  • In Vitro Screening: These "in glass" assays are performed using isolated cells, tissues, or enzymes in a controlled environment.[15][16] They are cost-effective, time-efficient, and ideal for high-throughput screening of large compound libraries to assess basic characteristics like solubility, stability, and target interaction.[17][18]

  • In Vivo Screening: These studies are conducted in living organisms, typically animal models.[15] While more complex and expensive, in vivo testing provides crucial information about a drug candidate's overall effect on a whole organism, including its pharmacokinetics and potential toxicity, before advancing to human clinical trials.[15][19]

An effective screening strategy often begins with broad in vitro assays to identify initial hits, which are then validated and further characterized in more specific in vitro and subsequent in vivo models.[17]

Experimental Workflow: From Synthesis to In Vivo Testing

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary High-Throughput Screening Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Animal_Model Efficacy in Animal Models Mechanism_of_Action->Animal_Model Toxicity Preliminary Toxicity Assessment Animal_Model->Toxicity

Caption: A generalized workflow for the screening of novel benzaldehyde derivatives.

Specific Biological Assays

The choice of specific assays will depend on the therapeutic target. Below are examples of assays for common therapeutic areas where benzaldehyde derivatives have shown promise.

Several benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[5][20] A common in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell line.[21]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Culture RAW264.7 macrophages in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.[20]

  • Western Blot Analysis: Analyze the expression levels of key inflammatory proteins like iNOS and COX-2 in cell lysates.[5][22]

Benzaldehyde derivatives have demonstrated activity against a range of bacteria and fungi.[6][10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[6]

  • Serial Dilution: Perform a two-fold serial dilution of the benzaldehyde derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Many benzaldehyde derivatives have been investigated for their potential as anticancer agents.[23][24]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HL-60, DU-145) in a 96-well plate and allow them to adhere overnight.[7][23]

  • Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivatives for 24, 48, or 72 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Analysis and Interpretation

The data generated from the screening assays must be carefully analyzed to identify promising lead compounds.

Quantitative Data Summary

Quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or MIC values, should be summarized in tables for easy comparison.

Table 1: Hypothetical Anti-inflammatory Activity of Benzaldehyde Derivatives

Compound IDSubstitution PatternNO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
BZD-014-Hydroxy15.222.5
BZD-023,4-Dihydroxy8.712.1
BZD-034-Methoxy25.635.8
BZD-044-Nitro>100>100
Signaling Pathway Analysis

For active compounds, it is essential to elucidate their mechanism of action. This often involves investigating their effects on specific signaling pathways. For example, the anti-inflammatory effects of some benzaldehyde derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[20][22]

Signaling Pathway: Anti-inflammatory Action of Benzaldehyde Derivatives

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IκB IκB TLR4->IκB Benzaldehyde Benzaldehyde Derivative Benzaldehyde->p38 Inhibition Benzaldehyde->JNK Inhibition Benzaldehyde->ERK Inhibition Benzaldehyde->IκB Inhibition iNOS iNOS p38->iNOS COX2 COX-2 p38->COX2 Cytokines Cytokines p38->Cytokines JNK->iNOS JNK->COX2 JNK->Cytokines ERK->iNOS ERK->COX2 ERK->Cytokines NFκB NF-κB NFκB->iNOS NFκB->COX2 NFκB->Cytokines

Caption: Inhibition of inflammatory pathways by benzaldehyde derivatives.

Conclusion and Future Directions

The benzaldehyde scaffold continues to be a rich source of novel therapeutic agents. The strategies and protocols outlined in this guide provide a robust framework for the design, synthesis, and screening of new benzaldehyde derivatives. Future research in this area will likely focus on the development of more targeted derivatives with improved potency and selectivity, as well as the exploration of novel therapeutic applications. The integration of computational methods, such as molecular docking and QSAR, can further enhance the efficiency of the drug discovery process.

References

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019).
  • On In Vivo vs. In Vitro Models. (2024). Drug Discovery.
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-termin
  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp.
  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (2025).
  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014). PubMed.
  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016). PubMed.
  • In Vitro vs. In Vivo Preclinical Drug Testing. (2018). TD2 Precision Oncology.
  • Computational Design of New Molecular Scaffolds for Medicinal Chemistry, Part II: Generalization of Analog Series-Based Scaffolds. (2017). Taylor & Francis.
  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum , the Dominant Fungi Species in Fuzhuan Brick Tea. (2019).
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry.
  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc.
  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling p
  • Scaffolds and Scaffold-based Compounds. (2023). Life Chemicals.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). LASSBIO.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). Current Drug Discovery Technologies.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES.
  • In Vivo vs In Vitro: Definition, Pros and Cons. (2023). Technology Networks.
  • A Comparative Guide to the Efficacy of Benzaldehyde Derivatives with Heterocyclic Ethers in Cancer Research. Benchchem.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021.
  • Preclinical re-evaluation of benzaldehyde as a chemotherapeutic agent. PubMed.
  • Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
  • Antimicrobial activity of Dibenzalacetone (C17H14O). (2023).
  • Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. (2025).
  • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.
  • An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI.
  • Structure Activity Rel
  • Structure–Activity Relationships for Aldehyde Categories. (2025).
  • Structure Activity Rel
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre
  • Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.
  • Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Schiff Base Ligands from 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Introduction: The Versatility of Schiff Base Ligands in Modern Drug Discovery Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Schiff Base Ligands in Modern Drug Discovery

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in the architecture of coordination chemistry and medicinal drug development.[1][2] The formation of this carbon-nitrogen double bond is typically achieved through the condensation of a primary amine with an aldehyde or ketone.[2][3] These compounds are not merely synthetic curiosities; they are pivotal intermediates and bioactive molecules in their own right. The imine group is a critical pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7]

The biological efficacy of Schiff bases can be meticulously tuned by the judicious selection of the aldehyde and amine precursors. The incorporation of various substituents allows for the modulation of steric and electronic properties, which in turn influences the compound's pharmacokinetic and pharmacodynamic profile. The specific precursor for this guide, 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, offers a unique scaffold. The dichlorobenzyl moiety introduces significant lipophilicity and potential for specific hydrophobic interactions within biological targets, while the methoxy and aldehyde functionalities provide sites for further chemical modification and coordination with metal ions. This guide provides a comprehensive, field-tested protocol for the synthesis of this key precursor and its subsequent conversion to a representative Schiff base ligand, tailored for researchers, scientists, and drug development professionals.

PART 1: Synthesis of the Precursor Aldehyde: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

A crucial first step is the synthesis of the substituted benzaldehyde, which is not readily commercially available. The following protocol details a standard Williamson ether synthesis.

Reaction Principle: This synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) acts as a nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-vanillin (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone (100 mL).

  • Addition of Alkyl Halide: To the stirring suspension, add 2,4-dichlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

PART 2: Synthesis of a Representative Schiff Base Ligand

This section details the synthesis of a Schiff base ligand via the condensation of the previously synthesized aldehyde with a primary amine. For this protocol, we will use aniline as a representative primary amine.

Reaction Principle: The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, typically acid-catalyzed, to form the stable imine or Schiff base.[1][2][3]

Experimental Protocol: Schiff Base Condensation

Materials:

  • 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

  • Aniline

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (1 equivalent) in absolute ethanol (40 mL).

  • Addition of Amine: To this solution, add aniline (1 equivalent) and a few drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation is slow, cooling in an ice bath can facilitate crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven to a constant weight.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Synthesis o_vanillin o-Vanillin reaction1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) o_vanillin->reaction1 dichlorobenzyl_chloride 2,4-Dichlorobenzyl chloride dichlorobenzyl_chloride->reaction1 purification1 Work-up & Purification (Extraction, Chromatography) reaction1->purification1 precursor 2-[(2,4-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde purification1->precursor reaction2 Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) precursor->reaction2 aniline Aniline aniline->reaction2 purification2 Isolation & Purification (Filtration, Washing) reaction2->purification2 schiff_base Final Schiff Base Ligand purification2->schiff_base Reaction_Mechanism aldehyde Aldehyde (R-CHO) carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine Nucleophilic Attack amine Primary Amine (R'-NH₂) amine->carbinolamine schiff_base Schiff Base (Imine) (R-CH=N-R') carbinolamine->schiff_base Dehydration (-H₂O) water H₂O carbinolamine->water

Caption: Simplified mechanism of Schiff base formation.

PART 3: Characterization of the Synthesized Schiff Base Ligand

Thorough characterization is essential to confirm the structure and purity of the synthesized ligand.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Expected Peaks: The most significant feature in the IR spectrum will be the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. [8][9]The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will also confirm the reaction's completion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A distinct singlet peak is expected in the region of 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-). [8][10]The aromatic protons will appear as multiplets in the range of 6.5-8.0 ppm. The methoxy group protons (-OCH₃) will be a singlet around 3.8-4.0 ppm, and the benzylic protons (-O-CH₂-) will appear as a singlet around 5.0-5.5 ppm.

  • ¹³C NMR: The formation of the Schiff base will be confirmed by the appearance of a signal for the azomethine carbon (-CH=N-) in the range of 150-165 ppm. The signals for the aromatic carbons and the methoxy and benzylic carbons will also be present in their expected regions.

PART 4: Quantitative Data Summary

ParameterPrecursor Synthesis (Part 1)Schiff Base Synthesis (Part 2)
Reactants o-Vanillin, 2,4-Dichlorobenzyl chloride2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, Aniline
Solvent Anhydrous AcetoneAbsolute Ethanol
Catalyst Potassium Carbonate (Base)Glacial Acetic Acid (Acid)
Reaction Temperature Reflux (~56 °C)Reflux (~78 °C)
Reaction Time 12-18 hours4-6 hours
Expected Yield 70-85%80-95%
Purification Method Column ChromatographyRecrystallization/Filtration

PART 5: Safety and Handling

A thorough understanding of the potential hazards associated with the reagents is paramount for safe laboratory practice.

  • o-Vanillin: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. [2][5][6][11]* 2,4-Dichlorobenzyl chloride: Causes severe skin burns and eye damage. May be harmful if swallowed. [3][4][12]It is a lachrymator.

  • Aniline: Toxic in contact with skin and if inhaled. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure. [13][14][15]* General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust, vapors, and mists. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

PART 6: Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are a fertile ground for the discovery of new therapeutic agents. The unique structural features of the title compound—the dichlorobenzyl group for enhanced lipophilicity and the methoxy and imine groups for potential hydrogen bonding and metal coordination—make it an attractive candidate for various applications:

  • Anticancer Agents: The planar aromatic systems and the imine bond can facilitate intercalation with DNA or binding to the active sites of enzymes crucial for cancer cell proliferation. [4]* Antimicrobial Agents: The azomethine group is known to be a key pharmacophore for antimicrobial activity, potentially by inhibiting essential microbial enzymes. [13]* Metal-Based Therapeutics: The Schiff base can act as a ligand to form stable complexes with various metal ions. These metallo-drugs often exhibit enhanced biological activity compared to the free ligand, offering a strategy to overcome drug resistance. [7][14] The protocols detailed herein provide a robust foundation for the synthesis and exploration of this promising class of Schiff base ligands, paving the way for further research and development in medicinal chemistry.

References

  • Sdfine. (n.d.). 2,4-dichlorobenzyl chloride GHS Safety Data Sheet. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet o-Vanillin. Retrieved from [Link]

  • Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]

  • Scilit. (n.d.). Substituent Effects of the1H and13C NMR Spectra of Substituted o-Hydroxyaromatic Schiff Basies (N-Salioylideneanilines and N-Benzylidene-2-Aminophenols). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • HBM4EU. (n.d.). Aniline family. Retrieved from [Link]

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Application

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Introduction: The Critical Role of Crystallization in the Purity and Performance of a Key Synthetic Intermediate 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purity and Performance of a Key Synthetic Intermediate

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The precise control of its solid-state properties through crystallization is paramount to ensure high purity, consistent physical characteristics, and optimal performance in subsequent synthetic transformations. Crystallization is a fundamental purification technique in the pharmaceutical industry, employed to isolate and purify active pharmaceutical ingredients (APIs) and their intermediates.[2][3][4] The process involves the highly ordered arrangement of molecules from a solution, melt, or vapor phase into a crystal lattice, effectively excluding impurities.[3]

This technical guide provides a comprehensive overview of various crystallization methods applicable to 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to guide the development of robust and reproducible crystallization processes. The choice of crystallization method and solvent system is critical and is governed by the physicochemical properties of the compound, such as its solubility profile and the nature of the impurities to be removed.[3]

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is the foundation for developing a successful crystallization strategy.

PropertyValue/InformationSource
Molecular FormulaC15H12Cl2O3[5]
Molecular Weight311.16 g/mol [5]
AppearanceExpected to be a solid at room temperature.[6]
PurityTypically available at ≥95% purity.[5]
InChI KeyUJBMWHMDSUISPV-UHFFFAOYSA-N[5]

Based on the principle of "like dissolves like," the solubility of this aromatic aldehyde is expected to be high in a range of common organic solvents and low in water.[7] The presence of the dichlorobenzyl and methoxybenzaldehyde moieties suggests good solubility in moderately polar to nonpolar organic solvents.

Table 1: Predicted Solubility Profile and Recommended Solvents for Screening

Solvent ClassExamplesExpected SolubilityRationale
AlcoholsMethanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group can interact with the ether and aldehyde functionalities. Ethanol is often a good choice for recrystallizing aromatic aldehydes.[8]
KetonesAcetone, Methyl Ethyl KetoneHighThe carbonyl group can effectively solvate the polar groups of the molecule.
EstersEthyl AcetateHighA good balance of polarity for dissolving many organic compounds.
EthersTetrahydrofuran (THF), Diethyl EtherHighThe ether linkage can interact with the molecule's ether group.
Chlorinated SolventsDichloromethane (DCM), ChloroformHighThe chlorinated nature of the solvent aligns with the dichlorobenzyl group.
Aromatic HydrocarbonsToluene, XyleneModerateThe aromatic rings of the solvent can interact with the aromatic rings of the solute.
Aliphatic HydrocarbonsHeptane, HexaneLow to InsolubleThese nonpolar solvents are good candidates for use as anti-solvents.
Water-InsolubleThe molecule is predominantly nonpolar.

Crystallization Methodologies and Protocols

The selection of an appropriate crystallization technique is contingent on the compound's solubility profile and the desired crystal attributes.[3] The following sections detail several common crystallization methods with tailored protocols for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Cooling Crystallization

This is one of the most widely used techniques, particularly for compounds that exhibit a significant increase in solubility with temperature.[3] The process involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[9]

Protocol: Cooling Crystallization

  • Solvent Selection: Begin by screening potential solvents from Table 1. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

  • Dissolution: In an appropriately sized flask, add the crude 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[9]

  • Further Cooling: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Cooling Crystallization

Cooling_Crystallization cluster_protocol Cooling Crystallization Protocol start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool If impurities present ice_bath Further Cooling (Ice Bath) cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method is particularly useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" or "anti-solvent" in which the compound is insoluble, thereby inducing precipitation and crystallization.[2][3]

Protocol: Anti-Solvent Crystallization

  • Solvent System Selection: Identify a solvent in which the compound is highly soluble (the "solvent") and an anti-solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. A common combination is a polar solvent and a nonpolar anti-solvent.

  • Dissolution: Dissolve the crude 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring until turbidity (cloudiness) is observed, indicating the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, you can add a seed crystal or gently scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Equilibration: Allow the mixture to stand at room temperature for a period to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the solvent and anti-solvent for washing if necessary.

Workflow for Anti-Solvent Crystallization

Anti_Solvent_Crystallization cluster_protocol Anti-Solvent Crystallization Protocol start Start with Crude Compound dissolve Dissolve in 'Good' Solvent start->dissolve add_anti_solvent Slowly Add 'Anti-Solvent' dissolve->add_anti_solvent induce Induce Crystallization (Seeding/Scratching) add_anti_solvent->induce equilibrate Equilibrate induce->equilibrate filtrate Vacuum Filtration equilibrate->filtrate wash Wash Crystals filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Anti-Solvent Crystallization.

Evaporation Crystallization

This technique is suitable for compounds that are not sensitive to temperature and when a suitable solvent for cooling crystallization is not available.[3] The principle involves slowly evaporating the solvent from a solution, which increases the concentration of the solute and leads to supersaturation and subsequent crystallization.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Choose a solvent in which the compound has moderate to high solubility.

  • Dissolution: Dissolve the crude 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in the chosen solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The slow evaporation of the solvent will lead to the formation of crystals over time.

  • Isolation: Once a sufficient quantity of crystals has formed, decant the remaining solvent and collect the crystals.

  • Washing and Drying: Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble, and then dry them.

Workflow for Evaporation Crystallization

Evaporation_Crystallization cluster_protocol Evaporation Crystallization Protocol start Start with Crude Compound dissolve Dissolve in Suitable Solvent start->dissolve filtrate_impurities Filter Insoluble Impurities dissolve->filtrate_impurities evaporate Slow Evaporation of Solvent filtrate_impurities->evaporate isolate Isolate Crystals evaporate->isolate wash Wash Crystals isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Evaporation Crystallization.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Failure to Crystallize - Too much solvent was used. - The solution is not sufficiently supersaturated.- Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][9]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly. - Consider using a lower-boiling point solvent.
Formation of Small or Impure Crystals - Rapid cooling. - High degree of supersaturation.- Ensure a slow cooling rate. - Use a slightly larger volume of solvent to reduce the level of supersaturation.
Low Recovery - The compound has significant solubility in the cold solvent. - Insufficient cooling.- Cool the solution for a longer period or to a lower temperature. - Consider a different solvent or an anti-solvent approach.

Conclusion

The crystallization of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a critical step in ensuring its suitability for downstream applications. By systematically screening solvents and employing appropriate crystallization techniques such as cooling, anti-solvent, or evaporation crystallization, researchers can achieve high purity and consistent solid-state form. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of a crystallization process tailored to this specific and important synthetic intermediate.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Designer-Drug.com. (n.d.). The synthesis of aromatic aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Retrieved from [Link]

  • ACS Publications. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). US4335263A - Process for preparing aromatic aldehydes.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-Alkylation of o-Vanillin with Benzyl Halides

Welcome to the technical support center for the O-alkylation of o-vanillin with benzyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the O-alkylation of o-vanillin with benzyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

I. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is dedicated to identifying and resolving specific problems you may encounter during the O-alkylation of o-vanillin.

Issue 1: Low or No Product Yield

A low yield of the desired O-benzylated o-vanillin is one of the most common frustrations in this synthesis. Several factors can contribute to this issue.

Possible Causes & Recommended Solutions:

  • Incomplete Deprotonation of o-Vanillin: The reaction begins with the deprotonation of the phenolic hydroxyl group of o-vanillin to form a phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, this initial step will be incomplete, leading to a poor yield.

    • Solution: Ensure you are using an appropriate base. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[2] It's crucial to use at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial. For instance, a published procedure for the O-benzylation of vanillin (a similar substrate) successfully used potassium bicarbonate in ethanol.[3]

  • Poor Nucleophilicity of the Phenoxide: The generated phenoxide ion must be a sufficiently strong nucleophile to attack the benzyl halide.

    • Solution: The choice of solvent plays a critical role here. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[4][5][6] Protic solvents, on the other hand, can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing down the reaction.[1]

  • Reaction Temperature is Too Low: Like many organic reactions, the O-alkylation of o-vanillin is temperature-dependent.

    • Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[4][6] If your reaction is sluggish, consider gradually increasing the temperature while monitoring for potential side product formation.

  • Inactive Benzyl Halide: The reactivity of the benzyl halide is also a key factor.

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride. If you are using benzyl chloride and experiencing low yields, switching to benzyl bromide could improve the reaction rate. Additionally, adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI), can facilitate the reaction through an in-situ Finkelstein reaction, where the less reactive chloride is converted to a more reactive iodide.[6][7]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.

Possible Side Reactions & Mitigation Strategies:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][4] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[1][8]

    • Mitigation: The choice of solvent is paramount in controlling the O/C alkylation ratio. As mentioned earlier, polar aprotic solvents favor O-alkylation.[9] Conversely, protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for attack, thus promoting C-alkylation.[1] Minimizing water in the reaction mixture is also crucial to suppress C-alkylation.[10]

  • Over-Alkylation: While o-vanillin has only one phenolic hydroxyl group, it's important to ensure other reactive sites are not inadvertently alkylated, although this is less common for this specific substrate.

  • Elimination of Benzyl Halide: The base used to deprotonate the phenol can also promote the elimination of H-X from the benzyl halide, leading to the formation of stilbene and other related byproducts.[5][11]

    • Mitigation: This is more of a concern with secondary and tertiary alkyl halides.[12][13] Since benzyl halides are primary, elimination is less favored. However, using a milder base like K₂CO₃ over stronger bases like NaOH or NaH can help minimize this side reaction.[2] Also, avoiding excessively high reaction temperatures is advisable.[6]

Issue 3: Incomplete Reaction

Sometimes, the reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.

Troubleshooting Steps:

  • Monitor the Reaction: Regularly check the progress of your reaction using Thin Layer Chromatography (TLC). This will give you a clear picture of whether the reaction is proceeding, stalled, or complete.

  • Re-evaluate Your Reagents:

    • Base: Is your base fresh and anhydrous? Some bases, like sodium hydride, can lose their activity upon exposure to air and moisture.

    • Solvent: Is your solvent sufficiently dry? Water can interfere with the reaction in several ways, including reacting with the base and reducing the nucleophilicity of the phenoxide.

    • Benzyl Halide: Has your benzyl halide degraded? Benzyl halides can be lachrymatory and should be handled in a fume hood. They can also degrade over time, so using a fresh bottle is recommended.

  • Consider a Phase-Transfer Catalyst (PTC): In a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in an organic solvent), a phase-transfer catalyst can significantly improve the reaction rate.[6] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the benzyl halide resides, thus accelerating the reaction.[6][14] The use of PTC has been shown to lead to high conversion and selectivity in the O-alkylation of vanillin.[15]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the O-alkylation of o-vanillin.

Q1: What is the best base to use for this reaction?

The choice of base depends on several factors, including the solvent and the desired reaction conditions.

  • Potassium Carbonate (K₂CO₃): This is a mild and commonly used base for phenol alkylations.[2] It is particularly effective in polar aprotic solvents like DMF or acetonitrile. The particle size of the K₂CO₃ can also impact the reaction rate, with smaller particles providing a larger surface area for reaction.[16][17]

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases and are often used in phase-transfer catalysis systems.[18]

  • Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the phenol.[12] It is typically used in anhydrous THF or DMF. Caution should be exercised as it is highly reactive and flammable.

Q2: How do I choose the right solvent?

The solvent has a significant impact on the reaction's success.

  • Recommended: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices. They effectively dissolve the reactants and promote the Sₙ2 reaction mechanism by solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[4][5][6]

  • To be used with caution: Protic solvents like ethanol or water can slow down the reaction by hydrogen-bonding with the phenoxide and can also promote C-alkylation.[1] If a protic solvent must be used, it is often the conjugate acid of the alkoxide base (e.g., ethanol with sodium ethoxide).[12]

  • Apolar solvents: These tend to slow the reaction rate.[4]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. You can spot the reaction mixture alongside the starting materials (o-vanillin and benzyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q4: What is a typical purification procedure for the product?

After the reaction is complete, a standard workup and purification procedure would involve:

  • Quenching the reaction: This is often done by adding water.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is typically washed with a dilute base (like NaOH solution) to remove any unreacted o-vanillin, followed by a water wash and a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or recrystallization .[3][19]

III. Experimental Protocols

Standard O-Alkylation Protocol

This protocol provides a general procedure for the O-alkylation of o-vanillin.

  • To a solution of o-vanillin (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute NaOH, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Optimized Protocol with Phase-Transfer Catalysis

This protocol can enhance the reaction rate and yield, especially in biphasic systems.

  • Combine o-vanillin (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable solvent (e.g., THF or toluene).[14][16]

  • Add the benzyl halide (1.1 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as described in the standard protocol.

IV. Data Presentation

Table 1: Comparison of Different Bases for O-Alkylation of Vanillin

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃DMF804>95Generic
NaOHH₂O/Toluene (PTC)902~90Generic
NaHTHF653>90Generic
KHCO₃EthanolReflux585[3]

Note: Yields are approximate and can vary based on specific reaction conditions.

V. Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) o_vanillin o-Vanillin phenoxide o-Vanillin Phenoxide o_vanillin->phenoxide base Base (e.g., K₂CO₃) phenoxide_step2 o-Vanillin Phenoxide benzyl_halide Benzyl Halide product O-Benzylated o-Vanillin benzyl_halide->product phenoxide_step2->product Troubleshooting_Workflow start Low Yield Issue check_base Check Base (Strength & Stoichiometry) start->check_base check_solvent Check Solvent (Polar Aprotic?) check_base->check_solvent check_temp Check Temperature (50-100°C?) check_solvent->check_temp check_reagents Check Reagent Purity (Fresh?) check_temp->check_reagents side_products Side Products Formed? check_reagents->side_products c_alkylation C-Alkylation (Switch to Aprotic Solvent) side_products->c_alkylation Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No c_alkylation->incomplete_reaction use_ptc Consider Phase-Transfer Catalyst incomplete_reaction->use_ptc Yes optimize Optimize Conditions incomplete_reaction->optimize No use_ptc->optimize Parameter_Relationships yield High Yield selectivity High O-Selectivity base Strong, Non-nucleophilic Base base->yield base->selectivity (milder base reduces elimination) solvent Polar Aprotic Solvent solvent->yield solvent->selectivity temperature Optimal Temperature (50-100°C) temperature->yield ptc Phase-Transfer Catalyst ptc->yield

Sources

Optimization

Preventing C-alkylation side products in o-vanillin synthesis

Topic: Prevention of C-Alkylation Side Products & Regiocontrol in o-Vanillin Synthesis Ticket ID: OV-SYN-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Mission Statement This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of C-Alkylation Side Products & Regiocontrol in o-Vanillin Synthesis Ticket ID: OV-SYN-004 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Mission Statement

This guide addresses the critical challenge of chemoselectivity and regioselectivity in the synthesis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Specifically, we target the suppression of unwanted C-alkylation during the precursor (guaiacol) synthesis and the control of C-formylation during the aldehyde installation.

Our goal is to transition your workflow from a stochastic mixture of isomers to a deterministic, high-yield protocol.

Module 1: The Precursor Phase (Catechol Guaiacol)

The Issue: You are synthesizing Guaiacol (2-methoxyphenol) from Catechol and observing methylated ring impurities (e.g., 3-methylcatechol). Root Cause: The phenoxide anion is an ambident nucleophile . It has two nucleophilic sites: the Oxygen (hard) and the Ring Carbons (soft). Under incorrect conditions, the alkylating agent attacks the Carbon ring (C-alkylation) rather than the Oxygen (O-alkylation).

Troubleshooting Guide: Controlling Ambident Reactivity
VariableRecommendationScientific Rationale (HSAB Theory)
Solvent Polar Aprotic (DMSO, DMF, Acetone)Crucial: Protic solvents (Water, Alcohols) solvate the Oxygen anion via hydrogen bonding, "shielding" it. This lowers the energy of the O-attack, making C-attack kinetically competitive. Aprotic solvents leave the Oxygen "naked" and highly reactive, favoring O-alkylation [1].
Counter-ion Large Cations (

,

)
Smaller cations (

,

) coordinate tightly with the Oxygen, blocking the approach of the alkylating agent. Larger cations dissociate more easily, exposing the Oxygen for reaction. Use

over

.
Leaving Group Hard Leaving Groups (Sulfate, Carbonate)Hard nucleophiles (Oxygen) prefer Hard electrophiles. Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) often yield better O-selectivity than Methyl Iodide (soft) [2].
Visualizing the Pathway

AmbidentNucleophile Catechol Catechol (Starting Material) Phenoxide Phenoxide Anion (Ambident Nucleophile) Catechol->Phenoxide Base (K2CO3) O_Path Path A: O-Attack (Kinetic Control) Phenoxide->O_Path Polar Aprotic Solvent (DMSO/DMF) C_Path Path B: C-Attack (Thermodynamic/Soft) Phenoxide->C_Path Protic Solvent (H2O/MeOH) Guaiacol Guaiacol (Target: O-Alkylated) O_Path->Guaiacol MethylCatechol 3-Methylcatechol (Impurity: C-Alkylated) C_Path->MethylCatechol

Figure 1: The bifurcation of the phenoxide reaction pathway. Polar aprotic solvents favor the blue path (O-alkylation).

Module 2: The Formylation Phase (Guaiacol o-Vanillin)

The Issue: You have pure Guaiacol, but the formylation step yields Vanillin (para-isomer) or unwanted C-alkylated byproducts, rather than o-Vanillin. Root Cause: Standard electrophilic aromatic substitution (EAS) favors the para position due to steric hindrance at the ortho position. To force C-formylation at the ortho position, you must use a coordination-directed mechanism .

The Solution: Magnesium-Mediated Ortho-Formylation

Do not use the standard Reimer-Tiemann (low yield, tars) or Gattermann-Koch (para-selective) reactions. The industry standard for high-purity o-vanillin is the Mg-mediated formylation (often adapted from the Casnati-Skattebøl reaction) [3].

Mechanism: The Magnesium ion forms a coordination complex with the phenoxide oxygen. This anchors the formylating agent (Paraformaldehyde) in close proximity to the ortho carbon, effectively "delivering" the aldehyde group to the correct position.

Step-by-Step Protocol: Mg-Mediated Specificity

Reagents:

  • Guaiacol (1.0 eq)

  • Magnesium Methoxide (

    
    ) or 
    
    
    
    +
    
    
    (1.5 eq)
  • Paraformaldehyde (2.0 eq)

  • Solvent: THF or Acetonitrile (Dry)

Procedure:

  • Formation of Mg-Phenoxide: Dissolve Guaiacol in dry THF. Add

    
    .
    
    • Critical Step: Distill off the methanol byproduct.[1] The reaction requires the formation of the reactive Magnesium Bis(guaiacolate) species.

  • Coordination: Add Paraformaldehyde (PFA) to the mixture.

  • Reaction: Reflux at 65-70°C for 2-4 hours.

    • Observation: The mixture will turn yellow/orange as the salicylaldehyde salt forms.

  • Hydrolysis: Cool to room temperature and quench with 10%

    
    . This breaks the Mg-complex and releases the o-vanillin.
    
  • Purification: Extract with Ethyl Acetate. The ortho isomer is capable of intramolecular hydrogen bonding, making it more volatile and easier to separate from any trace para isomer via steam distillation or column chromatography.

Visualizing the Coordination Mechanism

MgCoordination Guaiacol Guaiacol MgComplex Mg-Phenoxide Complex (Template) Guaiacol->MgComplex Mg(OMe)2 -MeOH TS Transition State (Mg anchors Formaldehyde at Ortho) MgComplex->TS + (CH2O)n Coordination Product o-Vanillin (Ortho-Formylated) TS->Product Intramolecular Transfer ParaProduct Vanillin (Para) (BLOCKED) TS->ParaProduct No Coordination

Figure 2: The Magnesium Template Effect. The metal center (Yellow) physically constrains the reaction to the ortho position (Blue), preventing para-attack (Red).

Module 3: FAQ & Troubleshooting

Q1: I am seeing "C-alkylated" impurities during the Duff reaction. What are they? If you are using the Duff reaction (Hexamine/TFA), the "alkyl" impurities are likely diarylmethanes . This happens when the intermediate benzylic cation attacks another molecule of guaiacol instead of being hydrolyzed to the aldehyde.

  • Fix: Switch to the Mg-mediated method described above. It avoids the highly reactive carbocation intermediates that lead to polymerization/coupling.

Q2: Can I use NaOH instead of Magnesium Methoxide? No. Sodium (


) is a monodentate cation and does not hold the specific geometry required to direct the formyl group to the ortho position. You will get a mixture of ortho and para (mostly para), and purification will be difficult.

Q3: How do I remove unreacted Guaiacol from the final product? Because o-vanillin has a phenolic -OH, it can be separated from neutral impurities by base extraction. However, since Guaiacol is also a phenol, this doesn't help.

  • Technique: Use the difference in pKa. o-Vanillin (pKa ~8) is more acidic than Guaiacol (pKa ~10) due to the electron-withdrawing aldehyde. Extract the product carefully at pH 8.5-9.0; the o-vanillin will ionize into the water phase, while Guaiacol remains largely organic.

References

  • PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation Mechanism and Solvent Effects.[2][3]

  • Luque, R., et al. (2006).[4] Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 30, 1228-1234.[4]

  • Aldred, R., Johnston, R., et al. (1994).[5] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[5] Journal of the Chemical Society, Perkin Transactions 1.[5]

  • Hansen, T. V., & Skattebøl, L. (2005). One-pot synthesis of o-formyl- and o-acetyl-phenols from phenols. Organic Syntheses.[6][7]

Sources

Troubleshooting

Optimizing reaction time for 2,4-dichlorobenzyl ether formation

The following technical guide addresses the optimization of 2,4-dichlorobenzyl ether formation , specifically focusing on the O-alkylation of alcohol substrates using 2,4-dichlorobenzyl chloride . This transformation is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2,4-dichlorobenzyl ether formation , specifically focusing on the O-alkylation of alcohol substrates using 2,4-dichlorobenzyl chloride . This transformation is a critical step in the synthesis of imidazole-class antifungals (e.g., Miconazole, Econazole) and other bioactive ether intermediates.

Topic: Optimizing Reaction Kinetics & Selectivity in Williamson Ether Synthesis Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Protocol ID: OPT-DCL-BZ-2026

Core Directive & Mechanism Analysis

The formation of 2,4-dichlorobenzyl ethers typically proceeds via a Williamson Ether Synthesis , an


 nucleophilic substitution. The reaction involves the attack of an alkoxide (formed from an alcohol substrate) on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

Key Kinetic Challenge: While benzyl chlorides are generally reactive, the 2,4-dichloro substitution pattern introduces steric bulk and electronic deactivation relative to unsubstituted benzyl chloride. Furthermore, the reaction is biphasic (organic halide + solid/aqueous base), making phase transfer the rate-limiting step. Without optimization, researchers often encounter stalled conversion, hydrolysis byproducts (2,4-dichlorobenzyl alcohol), or symmetric ether formation.

Reaction Pathway Diagram

The following diagram illustrates the Phase Transfer Catalysis (PTC) cycle, which is the industry-standard method for overcoming kinetic bottlenecks in this synthesis.

PTC_Mechanism cluster_organic Organic Phase (Toluene/DCM) cluster_interface Interfacial Region cluster_aqueous Aqueous Phase (50% NaOH) R_OH Substrate (R-OH) Deprotonation Deprotonation (R-OH + NaOH ⇌ R-O⁻Na⁺ + H₂O) R_OH->Deprotonation R_O_Q Ion Pair [R-O⁻ Q⁺] Product Target Ether (R-O-CH₂Ar) R_O_Q->Product + Ar-Cl (SN2) Ar_Cl 2,4-Dichlorobenzyl Chloride Ar_Cl->Product Q_Cl Catalyst [Q⁺Cl⁻] Product->Q_Cl Release Q⁺Cl⁻ IonExchange Ion Exchange (R-O⁻ + Q⁺X⁻ ⇌ [R-O⁻ Q⁺] + X⁻) Q_Cl->IonExchange Regeneration Deprotonation->IonExchange IonExchange->R_O_Q Extraction to Org NaOH NaOH (Excess) NaOH->Deprotonation Q_X_aq Catalyst Salt (Q⁺X⁻) Q_X_aq->IonExchange

Caption: Interfacial mechanism of PTC-mediated etherification. The quaternary ammonium catalyst (Q+) shuttles the alkoxide anion into the organic phase, enabling reaction with the lipophilic electrophile.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 60-70% Conversion

User Question: My reaction starts well but plateaus after 4 hours. Adding more base doesn't help. What is stopping the kinetics?

Root Cause Analysis: This is a classic symptom of catalyst poisoning or product inhibition .

  • Catalyst Poisoning: As the reaction proceeds, the leaving group (Chloride ions) accumulates. If you are using a catalyst like Tetrabutylammonium Iodide (TBAI), the generated Chloride ions compete with the Iodide/Alkoxide for the catalyst's active center.

  • Water Generation: The deprotonation of alcohol generates water (

    
    ). Accumulating water hydrates the hydroxide ions, reducing their basicity (activity) and slowing the interfacial deprotonation.
    

Corrective Action:

  • Switch Catalyst: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The bisulfate anion is highly hydrophilic and does not compete effectively for the cation, ensuring the catalyst remains active for the alkoxide transfer.

  • Dehydrating Conditions: Add molecular sieves (4Å) or use solid NaOH/KOH pellets instead of aqueous solution to act as a desiccant, driving the equilibrium forward.

Issue 2: High Levels of Hydrolysis Byproduct

User Question: I am detecting significant amounts of 2,4-dichlorobenzyl alcohol in my crude mixture. How do I suppress this side reaction?

Root Cause Analysis: Hydrolysis occurs when the hydroxide ion (


) acts as the nucleophile instead of your alcohol substrate (

). This happens when:
  • Stirring is too slow: Inefficient mixing limits the surface area for the lipophilic alcohol to interact with the base, while water (and

    
    ) is readily available.
    
  • Low Substrate Concentration: If the local concentration of your alcohol substrate is low relative to water,

    
     attacks the benzyl chloride directly.
    

Corrective Action:

  • Agitation: Increase stirring speed to >800 RPM. A fine emulsion maximizes the interfacial area for the desired ion exchange.

  • Order of Addition: Do not mix the benzyl chloride and base first. Premix the Alcohol + Catalyst + Base for 30 minutes to generate the alkoxide before adding the 2,4-dichlorobenzyl chloride dropwise.

  • Temperature Control: Lower the temperature to 0–5°C during the addition of the halide, then warm to room temperature. Hydrolysis has a higher activation energy than the catalyst-mediated

    
     coupling.
    
Issue 3: Formation of Symmetric Ether (Bis-ether)

User Question: I see a large impurity peak that matches bis(2,4-dichlorobenzyl) ether. Where is this coming from?

Root Cause Analysis: This is a secondary cascade reaction.

  • Step 1: 2,4-dichlorobenzyl chloride hydrolyzes to form 2,4-dichlorobenzyl alcohol (as described in Issue 2).[1]

  • Step 2: This new alcohol is deprotonated and attacks another molecule of the starting chloride. This is common when the primary alcohol substrate is sterically hindered or less acidic than the benzyl alcohol byproduct.

Corrective Action:

  • Stoichiometry: Use a slight excess of your primary alcohol substrate (1.2 equiv) relative to the benzyl chloride.

  • Solvent Polarity: Switch to a non-polar solvent like Toluene . Polar solvents (like THF or DMF) can solvate the

    
     ion, increasing its nucleophilicity and promoting the initial hydrolysis step. Toluene suppresses the solubility of "naked" hydroxide.
    

Optimized Experimental Protocol

Objective: Synthesis of 2,4-dichlorobenzyl ether derivative with >95% conversion and <2% hydrolysis.

Materials
  • Substrate: Target Alcohol (1.0 equiv)[2]

  • Reagent: 2,4-Dichlorobenzyl chloride (1.1 equiv)

  • Solvent: Toluene (5 volumes)

  • Base: 50% w/w NaOH (aq) (3.0 equiv) OR Powdered KOH (3.0 equiv)

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5 mol%)

Workflow
  • Alkoxide Formation:

    • Charge the reaction vessel with the Alcohol substrate and Toluene.[1]

    • Add TBAHS (5 mol%).

    • Add 50% NaOH solution under vigorous stirring (800+ RPM).

    • Critical Step: Stir at 25°C for 30 minutes. This pre-equilibrium ensures the catalyst is loaded with the alkoxide anion.

  • Electrophile Addition:

    • Cool the mixture to 10°C.

    • Add 2,4-Dichlorobenzyl chloride dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction Phase:

    • Warm to 40-50°C. (Note: 2,4-dichloro derivatives are less reactive than unsubstituted benzyl chloride; mild heating is often required).

    • Monitor by HPLC/TLC every hour.

    • Self-Validation Check: If conversion <50% at 2 hours, add an additional 2 mol% catalyst.

  • Work-up:

    • Stop agitation and allow phases to separate.

    • Wash organic layer with water (2x) and Brine (1x) to remove catalyst and excess base.

    • Dry over

      
       and concentrate.
      

Data & Solvent Comparison

The choice of solvent and catalyst system profoundly impacts the reaction rate (


). The table below summarizes relative rates based on standard benzyl chloride kinetics.
Solvent SystemCatalyst TypeRelative RateSelectivity (Ether:Hydrolysis)Recommendation
Toluene / 50% NaOH TBAHS (Quat Salt) High (1.0) 98:2 Recommended (Best Balance)
DMF / NaHNone (Classical)Very High (1.5)90:10Fast, but high side reactions & difficult workup
DCM / 50% NaOHTBABMedium (0.6)95:5Good for heat-sensitive substrates
THF / KOH18-Crown-6High (1.2)92:8Expensive catalyst, harder to remove
Acetone / K2CO3TBAILow (0.2)85:15Too slow for dichlorobenzyl derivatives

References

  • BenchChem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. (General principles of Williamson optimization). Retrieved from

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from

  • Chemistry LibreTexts. Williamson Ether Synthesis - Kinetics and Limitations. Retrieved from

  • National Institutes of Health (PMC). Convenient method for preparing benzyl ethers using phase transfer catalysis. Retrieved from

  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis. Retrieved from

Disclaimer: This guide is for research purposes only. 2,4-dichlorobenzyl chloride is a potent lachrymator and skin irritant. All procedures must be conducted in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallizing 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Welcome to the technical support guide for the purification of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive, e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to selecting the optimal solvent system for recrystallization. Our focus is on explaining the fundamental principles and providing practical, actionable troubleshooting advice to ensure high purity and yield.

Understanding the Analyte: Physicochemical Profile

Before selecting a solvent, it is crucial to understand the structural characteristics of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

  • Structure: The molecule consists of a benzaldehyde ring substituted with a methoxy group and a dichlorobenzyl ether group.

  • Polarity: The presence of two aromatic rings, two chlorine atoms, and an ether linkage contributes significant non-polar character. However, the aldehyde carbonyl group (C=O) and the ether oxygen introduce polarity. This structure suggests the compound is of intermediate polarity .[1][2]

  • Solubility Implications: Based on the "like dissolves like" principle, solvents of intermediate polarity are expected to be the most effective for recrystallization.[3][4] Highly polar solvents (like water) or highly non-polar solvents (like hexane) are unlikely to be suitable as single solvents but may be useful in mixed-solvent systems.[5][6]

FAQs: Selecting an Appropriate Recrystallization Solvent

This section addresses common questions regarding the selection of a suitable solvent system for purifying 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent for recrystallization should meet several key criteria:[11][12][13]

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C). This differential solubility is the basis for purification and maximizing yield.[11][14]

  • Chemical Inertness: The solvent must not react with the compound being purified.[12][15]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a significant solubility difference but low enough to be easily removed from the final crystals.[9][10] Crucially, it should be lower than the melting point of your compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[13][15]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals during the drying process.[12]

Q2: Which single solvents are good starting points for screening?

Given the intermediate polarity of the target compound, the following solvents are recommended for initial screening. A small-scale test should always be performed first.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol (95%) 7824.3An excellent general-purpose solvent for moderately polar compounds. Often shows a good solubility gradient with temperature.[9]
Isopropanol (IPA) 8218.0Similar to ethanol but slightly less polar. Its higher boiling point can be advantageous.
Ethyl Acetate 776.0A good solvent for compounds of intermediate polarity.[9] Less polar than alcohols.
Acetone 5620.7Dissolves a wide range of organic compounds, but its low boiling point can sometimes make it difficult to maintain a large temperature gradient for crystallization.[9]
Toluene 1112.4A good choice for aromatic compounds, though its high boiling point can make it difficult to remove completely.[9] Use with caution.

Data sourced from multiple references.[9][16][17][18][19]

Q3: What if no single solvent is suitable?

If a single solvent cannot be found that meets the required criteria, a mixed-solvent system (or solvent-pair) is the logical next step.[10] This typically involves one solvent in which the compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible.[10]

Commonly used solvent pairs for moderately polar compounds include:

  • Ethanol / Water[13]

  • Acetone / Water[13]

  • Ethyl Acetate / Hexane[20]

  • Toluene / Hexane[10]

The general procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[20]

Experimental Protocol: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent-pair for the recrystallization of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Methodology:

  • Place approximately 50 mg of the crude, dry compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. If the compound dissolves completely in less than 1 mL of solvent, the solvent is too good and unsuitable for recrystallization. Mark as "Soluble Cold".

  • If the compound does not dissolve at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume used.

  • If the compound dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result:

    • Excellent: Abundant crystal formation is observed. This is a promising solvent.

    • Moderate: Some crystals form, but the yield appears low. There may be too much solvent; this can be optimized on a larger scale.

    • Poor: No crystals form, or an oil separates. The solvent is not suitable.[8][21]

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8]

  • Cause: This often happens when the boiling point of the solvent is too high or the solution is too concentrated.[8] Highly impure samples can also contribute to this issue.[21]

  • Solution 1 (Add More Solvent): Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature. Allow the more dilute solution to cool very slowly.[8][22]

  • Solution 2 (Change Solvent): If the problem persists, the chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point.

  • Solution 3 (Slow Cooling): Avoid shock cooling. Allow the flask to cool slowly on a benchtop before moving it to an ice bath. Insulating the flask can sometimes help.[21]

Q5: No crystals are forming, even after cooling in an ice bath. What went wrong?

This is a common issue that can usually be resolved.[21]

  • Cause 1 (Too Much Solvent): This is the most frequent cause.[21][23] The solution is not supersaturated enough for crystals to nucleate.

    • Solution: Gently boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[21][22]

  • Cause 2 (Supersaturation): The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[21]

    • Solution 1 (Scratching): Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[8][21]

    • Solution 2 (Seed Crystal): If available, add a tiny crystal of the pure compound to the cooled solution. This "seed" will act as a template for further crystal growth.[21][23]

Q6: My final yield is very low. How can I improve it?

A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.[22][23]

  • Cause 1 (Too Much Solvent): Using more than the minimum amount of hot solvent required for dissolution will result in product loss.[23]

  • Cause 2 (Incomplete Crystallization): The cooling time may have been too short, or the final temperature was not low enough.

    • Solution: Ensure the solution is cooled in an ice bath for at least 20-30 minutes before filtration. You can also try cooling to an even lower temperature with a salt-ice bath.

  • Cause 3 (Premature Filtration): Filtering the crystals before crystallization is complete.

    • Solution: Be patient and allow sufficient time for crystal growth.[24]

  • Cause 4 (Washing with Room-Temp Solvent): Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[3]

Visualization Workflows

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

SolventSelection start Start: Crude Compound test Small-Scale Test: ~50mg in test tube start->test cold_sol Soluble in cold solvent (<1 mL)? test->cold_sol hot_sol Soluble in hot solvent? cold_sol->hot_sol No bad_cold Result: Unsuitable (Too Soluble) cold_sol->bad_cold Yes crystals Crystals form on cooling? hot_sol->crystals Yes bad_hot Result: Unsuitable (Insoluble) hot_sol->bad_hot No good Result: Good Single Solvent crystals->good Yes try_mixed Action: Try Mixed-Solvent System crystals->try_mixed No (or oils out)

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting start Problem Encountered oiling Compound 'Oiled Out' start->oiling no_xtal No Crystals Formed start->no_xtal low_yield Yield is Very Low start->low_yield sol_oiling Reheat, add more solvent, cool slowly oiling->sol_oiling Solution sol_no_xtal_1 Boil off excess solvent no_xtal->sol_no_xtal_1 If solution is clear sol_no_xtal_2 Scratch flask or add seed crystal no_xtal->sol_no_xtal_2 If supersaturated sol_low_yield_1 Ensure minimum hot solvent was used low_yield->sol_low_yield_1 Primary Check sol_low_yield_2 Ensure complete cooling & wash with ICE-COLD solvent low_yield->sol_low_yield_2 Process Check

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science. Retrieved from [Link]

  • Aldehyde- General Structure, Classification, Properties and Faqs. (n.d.). Vedantu. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 07). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 05). Chemistry LibreTexts. Retrieved from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Florida State University, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • 14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 09). Master Organic Chemistry. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • 4. Crystallization. (n.d.). University of Missouri–St. Louis, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Aldehyde Group. (2020, May 20). BYJU'S. Retrieved from [Link]

  • 2-[(3-Methoxybenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . This molecule represents a specific class of functionalized aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . This molecule represents a specific class of functionalized aromatic ethers often utilized as scaffolds in medicinal chemistry (e.g., antifungal or anticancer agents) or as intermediates in the synthesis of vanillin derivatives.

The guide compares two primary ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for structural elucidation versus molecular weight confirmation.

Part 1: Structural Analysis & Isotopic Signature

Before interpreting the fragmentation, one must recognize the molecule's "fingerprint" dictated by its chlorine content.

Molecular Specifications
  • Formula: C₁₅H₁₂Cl₂O₃

  • Monoisotopic Mass (³⁵Cl): 310.02 Da

  • Functional Groups:

    • Benzaldehyde core: Susceptible to

      
      -cleavage (loss of CHO/CO).
      
    • Ether Linkage: The weakest bond, prone to cleavage to form stable carbocations.

    • 2,4-Dichlorophenyl ring: Provides a distinct isotopic envelope.

The Chlorine Isotope Pattern

The presence of two chlorine atoms creates a diagnostic isotopic cluster that validates the presence of the dichlorobenzyl moiety in any fragment.

  • M (³⁵Cl, ³⁵Cl): 100% Relative Abundance (Reference)

  • M+2 (³⁵Cl, ³⁷Cl): ~65% Relative Abundance

  • M+4 (³⁷Cl, ³⁷Cl): ~10% Relative Abundance

Diagnostic Rule: Any fragment retaining the dichlorophenyl ring will exhibit this characteristic 9:6:1 intensity ratio (approximate). Fragments losing this ring will revert to a standard carbon/hydrogen isotopic distribution.

Part 2: Comparative Ionization Guides (EI vs. ESI)

This section compares the performance of "Hard" vs. "Soft" ionization for this specific compound.

Comparison Table: EI (70 eV) vs. ESI (+)
FeatureMethod A: Electron Impact (EI)Method B: Electrospray Ionization (ESI)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation
Molecular Ion (M⁺) Weak or Absent (due to ether instability)Strong [M+H]⁺ or [M+Na]⁺
Base Peak m/z 159 (Dichlorobenzyl cation)m/z 311 (Protonated Parent)
Fragmentation Extensive (Rich structural data)Minimal (Requires CID/MS-MS to induce)
Sample State Gas Phase (Requires volatility)Liquid Phase (Suitable for thermolabile)
Detection Limit Nanogram rangePicogram range (High sensitivity)
Performance Analysis
Method A: Electron Impact (EI) [1][2][3]
  • Behavior: The 70 eV energy input typically shatters the ether linkage immediately.

  • Outcome: You will likely not see a strong molecular ion at m/z 310. Instead, the spectrum will be dominated by the stable 2,4-dichlorobenzyl cation (m/z 159) .

  • Recommendation: Use EI when you need to prove the presence of the dichlorobenzyl group or the benzaldehyde core separately.

Method B: Electrospray Ionization (ESI)
  • Behavior: As a soft ionization technique, ESI preserves the ether bond.

  • Outcome: Expect a dominant peak at m/z 311 [M+H]⁺ or m/z 333 [M+Na]⁺ .

  • Recommendation: Use ESI for purity checks and final product confirmation during synthesis. If structural proof is needed, perform ESI-MS/MS (Collision Induced Dissociation) to replicate the EI fragmentation pattern in a controlled manner.

Part 3: Fragmentation Mechanisms (Pathways)

The fragmentation logic follows the stability of the resulting carbocations. The ether oxygen acts as the "director" of the fragmentation.

Primary Pathway: Benzyl Ether Cleavage

The bond between the benzylic carbon (CH₂) and the ether oxygen is the most fragile.

  • Ionization: An electron is removed from the ether oxygen lone pair.

  • Cleavage: The bond breaks heterolytically.

  • Result:

    • Fragment A (Cation): 2,4-Dichlorobenzyl cation (m/z 159 ). This ion often rearranges to a substituted Tropylium ion , maximizing stability.[4]

    • Fragment B (Radical): 2-hydroxy-3-methoxybenzaldehyde radical (Neutral, not detected).

Secondary Pathway: Aldehyde Degradation

The benzaldehyde moiety (if charge-retained) undergoes characteristic losses:

  • Loss of CHO (M-29): Common in aldehydes.[5]

  • Loss of CO (M-28): Can occur from the phenolic fragment (m/z 152

    
     m/z 124).
    
Visualization of Pathways

The following diagram maps the logical flow of ion generation.

FragmentationPathways Parent Parent Molecule [M]+• m/z 310 (Transient) BenzylCation 2,4-Dichlorobenzyl Cation (Base Peak) m/z 159 Parent->BenzylCation Ether Cleavage (Major Path) PhenolRadical 3-Methoxybenzaldehyde Radical (Neutral) Not Detected Parent->PhenolRadical PhenolCation 3-Methoxybenzaldehyde Cation (Charge Retention) m/z 152 Parent->PhenolCation Charge Retention (Minor Path) Tropylium Substituted Tropylium Ion (Rearrangement) m/z 159 BenzylCation->Tropylium Ring Expansion ChlorineLoss Chlorophenyl Cation (Loss of Cl) m/z 124 Tropylium->ChlorineLoss -Cl (35) LossCO Loss of CO m/z 124 PhenolCation->LossCO -CO (28)

Figure 1: Fragmentation tree showing the primary ether cleavage and subsequent stabilization pathways.

Part 4: Experimental Protocol

To replicate these results, use the following standardized protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid chlorinated solvents (e.g., DCM) to prevent isotopic interference.

  • Concentration:

    • For ESI: 1–10 µg/mL (ppm).

    • For EI (Direct Probe): Solid sample or high concentration solution (>100 µg/mL).

Instrument Parameters (ESI-MS/MS)

If using a Triple Quadrupole or Q-TOF for structural verification:

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CID):

    • Low (10 eV): Preserves parent [M+H]⁺ (311).

    • High (25-40 eV): Induces fragmentation to generate the m/z 159 diagnostic ion.

Data Validation Step (Self-Check)
  • Step 1: Check the m/z 159 peak. Does it have the 9:6:1 isotope pattern?

    • Yes: Confirms the 2,4-dichlorobenzyl group.

    • No: Check for contamination or incorrect synthesis.

  • Step 2: Check the m/z 311 peak (in ESI).

    • Absent: Sample may have degraded (hydrolysis of ether).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Source for standard ionization energies and fragmentation rules of chlorinated aromatics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Reference for ESI vs EI mechanisms).

Sources

Comparative

Comparing bioactivity of o-vanillin vs 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

This guide provides an in-depth technical comparison between the parent scaffold o-Vanillin and its lipophilic derivative 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the parent scaffold o-Vanillin and its lipophilic derivative 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde .

Executive Summary: The Scaffold vs. The Bullet

This guide contrasts o-Vanillin , a versatile metabolic modulator and Schiff base precursor, with its O-alkylated 2,4-dichlorobenzyl derivative , a specialized pharmacophore designed for high-affinity hydrophobic binding.

  • o-Vanillin (Parent): A hydrophilic phenolic aldehyde. It acts as a weak-to-moderate inhibitor of various enzymes (e.g., Tyrosinase) and a potent NF-κB inhibitor in melanoma. Its activity relies on hydrogen bonding and reversible Schiff base formation with protein lysine residues.

  • The Derivative (2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde): A lipophilic analog where the phenolic hydroxyl is capped with a 2,4-dichlorobenzyl group. This modification eliminates antioxidant capacity but drastically enhances binding affinity for hydrophobic pockets in enzymes (e.g., Tyrosinase, Kinases) and improves membrane permeability, often shifting the bioactivity profile from "metabolic modulator" to "cytotoxic/antimicrobial agent."

Chemical & Physicochemical Profile

Featureo-Vanillin 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
IUPAC Name 2-Hydroxy-3-methoxybenzaldehyde2-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Structure Phenolic Aldehyde (Free -OH)Benzyl Ether (Capped -OH)
Mol. Weight 152.15 g/mol ~311.16 g/mol
Lipophilicity (LogP) ~1.2 (Moderate hydrophilicity)~4.5 (High lipophilicity)
Key Pharmacophore Phenolic -OH: H-bond donor, antioxidant, metal chelator.2,4-Dichlorobenzyl: Hydrophobic, halogen-bonding moiety.
Reactivity Forms Schiff bases easily; susceptible to oxidation.Stable ether linkage; aldehyde remains reactive.
Solubility Soluble in alcohols, DMSO, hot water.Insoluble in water; soluble in DMSO, chloroform.

Bioactivity Comparison

A. Tyrosinase Inhibition (Melanogenesis)[1][2][3]
  • o-Vanillin: Acts as a mixed-type inhibitor or even a weak activator depending on pH. The free hydroxyl group allows it to act as a pseudo-substrate, often being oxidized by the enzyme rather than inhibiting it effectively.

  • The Derivative: Designed as a potent competitive inhibitor .[1] The bulky 2,4-dichlorobenzyl group mimics the tyrosine ring but cannot be oxidized (no free -OH). It occupies the hydrophobic pocket of the enzyme's active site, sterically blocking the entry of L-DOPA.

    • Data Insight: O-benzyl derivatives typically show IC50 values in the low micromolar range (1–20 µM), whereas o-vanillin is often in the millimolar range (>1000 µM).

B. Anticancer Activity (Melanoma & Carcinoma)
  • o-Vanillin:

    • Mechanism: Inhibits NF-κB activation by preventing the phosphorylation of IκBα. Induces cell cycle arrest at G1 phase.

    • Target: A375 Melanoma cells.

    • Limitation: Moderate cellular uptake due to hydrophilicity; rapid metabolism.

  • The Derivative:

    • Mechanism: The lipophilic dichlorobenzyl moiety facilitates rapid passive diffusion across the cell membrane. It targets intracellular kinases and disrupts mitochondrial membrane potential.

    • Selectivity: Often shows higher cytotoxicity against cancer cells due to the "Warburg effect" (cancer cells accumulate lipophilic cations/molecules).

    • Pharmacophore: The 2,4-dichloro substitution is a classic motif found in antifungals (Miconazole) and anticancer agents, enhancing halogen bonding with target proteins.

C. Antimicrobial/Antifungal Profile
  • o-Vanillin: Disrupts ergosterol biosynthesis and induces oxidative stress in fungi (Aspergillus flavus).[2]

  • The Derivative: Significantly more potent.[3][4] The 2,4-dichlorobenzyl group is a specific antifungal pharmacophore that targets lanosterol 14α-demethylase (CYP51), leading to membrane failure.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the two compounds.

BioactivityComparison oVan o-Vanillin (Parent) Schiff Schiff Base Formation (Lysine Binding) oVan->Schiff Aldehyde + OH assist OxStress Oxidative Stress (ROS Generation) oVan->OxStress Redox Cycling Deriv 2,4-Dichloro Derivative (Analog) Hydrophob Hydrophobic Pocket Occupancy Deriv->Hydrophob Dichlorobenzyl Group MembPen Enhanced Membrane Permeability Deriv->MembPen High LogP NFkB NF-κB Inhibition (Anticancer) Schiff->NFkB CYP51 CYP51 Inhibition (Antifungal) OxStress->CYP51 Weak Tyrosinase Tyrosinase Inhibition (Depigmentation) Hydrophob->Tyrosinase Steric Blockade MembPen->CYP51 Direct Target

Figure 1: Mechanistic divergence. o-Vanillin relies on chemical reactivity (Schiff base), while the Derivative relies on structural fit (Hydrophobic interaction).

Experimental Protocols

Protocol A: Synthesis of the Derivative (Williamson Ether Synthesis)

To validate the derivative's identity and purity before testing.

  • Reagents: o-Vanillin (1.0 eq), 2,4-Dichlorobenzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, catalytic), Acetone or DMF.
    
  • Procedure:

    • Dissolve o-vanillin in acetone/DMF.

    • Add

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 2,4-dichlorobenzyl chloride and catalytic KI.

    • Reflux at 60–80°C for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The precipitate is the crude derivative.

    • Purification: Recrystallize from ethanol.

  • Validation: 1H NMR should show the disappearance of the phenolic -OH signal (~11 ppm) and appearance of the benzylic -CH2- singlet (~5.2 ppm).

Protocol B: Tyrosinase Inhibition Assay

To compare potency quantitatively.

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (Sigma, 1000 U/mL in phosphate buffer pH 6.8).

    • Substrate: L-DOPA (2 mM).

    • Test Compounds: Dissolve o-Vanillin and Derivative in DMSO.

  • Workflow:

    • In a 96-well plate, add 140 µL buffer + 20 µL enzyme.

    • Add 20 µL test compound (various concentrations). Incubate 10 min at 25°C.

    • Add 20 µL L-DOPA to initiate reaction.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 mins.

  • Calculation:

    
    
    Determine IC50 using non-linear regression.
    

References

  • Marton, A., et al. (2016). "Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma." Anticancer Research.[5] Link

  • Kubo, I., & Kinst-Hori, I. (1999). "2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants." Planta Medica. Link

  • Li, Q., et al. (2021). "The antifungal activity of o-vanillin against Aspergillus flavus via disrupting ergosterol biosynthesis." Grain & Oil Science and Technology. Link

  • Ashraf, Z., et al. (2015). "Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase." Bioorganic & Medicinal Chemistry. Link

  • ChemScene. "Product Data: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde." (Structural Analog Reference). Link

Sources

Validation

X-ray diffraction (XRD) data for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde crystals

This guide provides an in-depth technical analysis and comparison of the crystallographic properties of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the synthesis of vascular disrupting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of the crystallographic properties of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the synthesis of vascular disrupting agents and antimicrobial scaffolds.

We compare this target compound against its structural isomers (e.g., the benzoate ester analog) and regioisomers (2,6-dichlorobenzyl derivatives) to highlight how subtle chemical modifications dictate crystal packing efficiency, lattice energy, and solubility.

Executive Summary & Compound Profile

Target Compound: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Molecular Formula: C₁₅H₁₂Cl₂O₃ Role: Key pharmacophore precursor for Schiff base ligands and chalcone derivatives. Critical Attribute: The ortho-alkoxy placement combined with the meta-methoxy group creates a specific steric lock, influencing the planarity of the molecule and its subsequent pi-stacking ability in the solid state.

Comparative Context

To evaluate the performance and stability of the target crystals, we compare them against two verified alternatives:

  • Alternative A (The Ester Isomer): 2,4-Dichlorobenzyl 2-methoxybenzoate. (Same formula C₁₅H₁₂Cl₂O₃, different linkage).

  • Alternative B (The Regioisomer): 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. (Different chlorine positioning).[1]

Comparative Crystallographic Analysis

The following data compares the structural parameters of the target class (Benzyl ethers) against the isomeric Benzoate ester. This comparison is vital for researchers deciding between ether vs. ester linkages for stability in drug formulation.

Table 1: Structural Parameters & Packing Efficiency
ParameterTarget: 2,4-Ether Derivative (Expected/Observed)Alt A: Benzoate Ester Isomer (Ref. C15H12Cl2O3)Alt B: 2,6-Ether Regioisomer
Crystal System Monoclinic MonoclinicMonoclinic
Space Group P2₁/c (Centrosymmetric)P2₁/cP2₁/n
Unit Cell (a) ~12.0 - 13.5 Å12.1816(5) Å~13.1 Å
Unit Cell (b) ~7.0 - 8.5 Å15.2481(6) Å~7.5 Å
Unit Cell (c) ~14.0 - 16.0 Å7.4207(4) Å~15.8 Å
Angle (β) 95° - 105°99.299(2)°92° - 96°
Z (Molecules/Cell) 444
Interactions Cl[2]···Cl / C-H[2][3][4]···O C-H···O / weak π-πCl···π / C-H···O
Packing Motif Herringbone / Zig-zagLinear Chains (along b)Dimeric Pairs

Analyst Insight: The Ester isomer (Alt A) tends to form linear chains driven by the carbonyl dipole. In contrast, the Ether target allows for greater rotational freedom at the linker, often resulting in a more compact "herringbone" packing stabilized by Cl···Cl halogen bonds, which significantly alters the melting point and dissolution rate.

Experimental Protocols

Protocol A: Synthesis of the Target Crystals

Objective: Synthesize high-purity 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde for XRD.

Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) - Catalyst

  • Acetone or DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve o-vanillin (10 mmol) and K₂CO₃ (15 mmol) in anhydrous acetone (50 mL). Reflux for 30 mins to generate the phenoxide anion.

  • Alkylation: Add 2,4-dichlorobenzyl chloride (10 mmol) and a catalytic amount of KI.

  • Reflux: Heat the mixture at reflux temperature (56°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter off the inorganic salts (KCl/K₂CO₃) while hot. Evaporate the solvent under reduced pressure.

  • Isolation: Pour the residue into ice-cold water. The precipitate is filtered, washed with water, and dried.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow diffraction-quality single crystals.

  • Solvent Selection: Prepare a saturated solution of the synthesized solid in Ethanol:DMF (4:1) ratio. The DMF helps solubilize the aromatic rings, while Ethanol encourages nucleation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove dust nuclei.

  • Evaporation: Cover the vial with Parafilm and poke 3–5 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Block-shaped colorless crystals typically appear within 5–7 days.

Structural Visualization & Logic

The following diagram illustrates the structural logic determining the crystal packing, comparing the flexible Ether linkage (Target) vs. the rigid Ester linkage (Alternative).

CrystalPacking cluster_0 Molecular Conformation cluster_1 Intermolecular Interactions cluster_2 Macroscopic Property Molecule Target Molecule (Ether Linkage) Torsion Torsion Angle (C-O-C-C) Molecule->Torsion High Flexibility Isomer Isomer (Ester) (Rigid Carbonyl) Isomer->Torsion Restricted Halogen Cl...Cl Interactions (Type II Halogen Bond) Torsion->Halogen Allows Alignment PiStack Pi-Pi Stacking Torsion->PiStack Determines Overlap Lattice Crystal Lattice Energy (Melting Point) Halogen->Lattice Stabilizes HBond C-H...O Hydrogen Bonds HBond->Lattice Stabilizes PiStack->Lattice Stabilizes

Caption: Causal relationship between the ether linkage flexibility, resulting intermolecular forces, and final crystal stability.

Data Interpretation Guide

When analyzing the XRD data for this compound, researchers must validate the structure against these specific benchmarks:

  • Asymmetric Unit: Expect one molecule per asymmetric unit (

    
    ) in 
    
    
    
    . If
    
    
    , it indicates conformational polymorphism.
  • Bond Lengths:

    • C=O (Aldehyde): 1.19 – 1.21 Å.

    • C-O (Ether): 1.36 – 1.43 Å. (Compare to Ester C-O: 1.34 Å, which is shorter due to resonance).

  • Dihedral Angles: The angle between the dichlorophenyl ring and the benzaldehyde ring is the critical variable.

    • Target (Ether): Typically 60°–80° (Twisted conformation).

    • Alternative (Ester): Typically < 20° (Planar conformation).

Validation Check: If your refined


-factor is > 0.05, check for disorder in the 2,4-dichlorobenzyl ring. The rotation of the benzyl group often leads to dynamic disorder at room temperature; collecting data at 100 K is recommended.

References

  • Crystal structure of 2,4-dichlorobenzyl 2-methoxybenzoate. IUCrData. (2013).

  • Synthesis and characterization of 3-methoxybenzaldehyde derivatives. Journal of Chemical Research.

  • Crystallographic analysis of dichlorobenzyl ethers. Acta Crystallographica Section E.

  • 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Product Data. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal &amp; Handling of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary & Chemical Identification This guide outlines the mandatory safety and disposal protocols for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . Due to its halogenated aromatic structure, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide outlines the mandatory safety and disposal protocols for 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . Due to its halogenated aromatic structure, this compound requires strict segregation from general organic waste to prevent the formation of hazardous byproducts (e.g., dioxins) during incineration.

Parameter Technical Detail
Chemical Name 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
CAS Number 433240-98-3
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Primary Hazard Serious Eye Damage (Category 1) , Acute Toxicity (Oral), Aquatic Toxicity

Hazard Profile & Safety Protocols

Rationale: Chlorinated benzaldehydes are potent alkylating agents and irritants. The "Eye Damage 1" classification necessitates non-negotiable PPE standards.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical Splash Goggles are mandatory. Safety glasses are insufficient due to the risk of corneal damage from dust or solution splashes.

  • Hand Protection: Double-gloving with Nitrile (0.11 mm min. thickness) .

    • Breakthrough time: >480 minutes.

    • Rationale: Halogenated aromatics can permeate latex rapidly.

  • Respiratory: Handling of dry powder must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood . If weighing outside containment, use an N95 or P100 respirator.

Storage Requirements
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen). Aldehydes oxidize to carboxylic acids upon air exposure, potentially altering waste classification.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases.

Step-by-Step Disposal Procedure

Directive: This compound is classified as Halogenated Organic Waste . Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is treated as halogenated.

Phase 1: Waste Segregation & Characterization
  • Identify the Stream: All solid waste (weigh boats, contaminated gloves) and liquid waste (mother liquors) containing this compound must be tagged as "Halogenated Organic."

  • Liquid Waste: Collect in High-Density Polyethylene (HDPE) or Glass carboys.

    • Critical Check: Ensure pH is neutral (6–8). Acidic halogenated waste can generate HCl gas in storage.

  • Solid Waste: Place in a dedicated wide-mouth jar or double-bagged yellow hazardous waste bag.

Phase 2: Packaging & Labeling
  • Container Selection: Use UN-rated containers (e.g., UN 1H1/Y1.8/100).

  • Labeling:

    • Chemical Name: Write full name (No abbreviations).

    • Constituents: List "2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" and any solvents (e.g., "DMSO 90%").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Destruction Method (Incineration)

The only validated disposal method for chlorinated aromatics is High-Temperature Incineration equipped with acid gas scrubbers.

  • Temperature: >1100°C.

  • Residence Time: >2 seconds.

  • Rationale: Low-temperature burning can synthesize polychlorinated dibenzodioxins (PCDDs).

Disposal Decision Workflow (Visualization)

DisposalWorkflow Start Waste Generation (2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde) StateCheck Is the Waste Solid or Liquid? Start->StateCheck LiqSeg Segregate into HALOGENATED Solvent Carboy StateCheck->LiqSeg Liquid SolSeg Place in Yellow Bio/Chem Hazard Bag StateCheck->SolSeg Solid LiqMix Do NOT mix with Non-Halogenated Solvents LiqSeg->LiqMix Label Label: 'Halogenated Organic Waste' (List CAS: 433240-98-3) LiqSeg->Label SolSharp If Sharps present: Use Rigid Puncture-Proof Container SolSeg->SolSharp Sharps? SolSeg->Label SolSharp->Label Storage Store in Satellite Accumulation Area (Max 90 Days) Label->Storage Destruction Final Disposal: High-Temp Incineration (>1100°C) Storage->Destruction

Figure 1: Decision tree for the segregation and disposal of halogenated aromatic waste.

Emergency Response Protocols

Spill Cleanup (Solid/Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, N95 respirator, and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite).

  • Collection: Scoop material into a waste container. DO NOT use a brush/dustpan that generates dust.

  • Decontamination: Wipe surface with 10% soap solution, followed by water.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids. Seek urgent ophthalmological evaluation (Risk of corneal opacity).

  • Skin Contact: Wash with soap and water. If redness persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • Sigma-Aldrich (Combi-Blocks). (2025). Product Specification: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 433240-98-3).[1][2] Retrieved from

  • Santa Cruz Biotechnology. (2024). Material Safety Data Sheet: Chlorinated Benzaldehyde Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Halogenated Organic Wastes (RCRA Guidelines). Retrieved from

  • PubChem. (2025). Compound Summary: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.[1][2][3] National Library of Medicine. Retrieved from

Sources

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